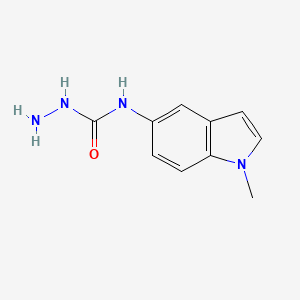

N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide

Description

Historical Context of Indole-Derived Hydrazinecarboxamides

The historical development of indole-derived hydrazinecarboxamides traces its origins to the foundational work in indole chemistry initiated by Adolf von Baeyer in 1866, when he first successfully reduced oxindole to indole using zinc dust. This seminal achievement established the groundwork for subsequent explorations into indole derivative synthesis and marked the beginning of systematic investigations into indole-containing compounds. The evolution of indole chemistry accelerated significantly during the 1930s when researchers recognized the indole nucleus as a critical structural component in numerous important alkaloids, amino acids such as tryptophan, and plant hormones like auxin.

The specific development of hydrazinecarboxamide derivatives emerged from the broader exploration of semicarbazone and related nitrogen-containing heterocycles during the mid-20th century. Research groups began investigating the combination of indole scaffolds with various nitrogen-rich functional groups, recognizing that such combinations could yield compounds with enhanced biological activity and improved pharmacological properties. The systematic study of indole hydrazone derivatives gained particular momentum as researchers discovered their potential in various therapeutic applications, leading to the synthesis and characterization of numerous indole-3-carbaldehyde semicarbazone derivatives.

The historical progression toward compounds like N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide reflects the sophisticated understanding that emerged regarding structure-activity relationships in indole chemistry. Early investigations into indole alkaloids, including compounds isolated from marine organisms and terrestrial plants, revealed the remarkable biological diversity achievable through structural modifications of the basic indole framework. This knowledge base provided the foundation for rational drug design approaches that ultimately led to the synthesis of targeted indole-hydrazinecarboxamide compounds.

Nomenclature and Chemical Identity

This compound possesses a systematic nomenclature that reflects its complex molecular architecture and functional group arrangement. The compound is also known by the International Union of Pure and Applied Chemistry name 1-amino-3-(1-methylindol-5-yl)urea, which emphasizes the urea-like character of the hydrazinecarboxamide functionality. Alternative nomenclature includes 4-(1-Methyl-1H-indol-5-yl)semicarbazide and Hydrazinecarboxamide, N-(1-Methyl-1H-indol-5-yl)-, demonstrating the multiple systematic approaches to naming this structurally complex molecule.

The molecular structure encompasses several distinct chemical domains that contribute to its overall identity and potential biological activity. The indole portion consists of a bicyclic aromatic system featuring a benzene ring fused to a pyrrole ring, with a methyl substituent attached to the nitrogen atom at position 1 of the indole nucleus. This methylation pattern significantly influences the compound's chemical properties and biological interactions compared to unsubstituted indole derivatives.

The hydrazinecarboxamide moiety represents a critical functional group characterized by the presence of both hydrazine and carboxamide functionalities within a single structural unit. This combination creates unique electronic and steric properties that distinguish hydrazinecarboxamides from related compound classes such as simple amides or hydrazones. The specific connectivity pattern linking the indole scaffold to the hydrazinecarboxamide group through the 5-position of the indole ring creates a molecule with distinctive three-dimensional geometry and electronic distribution.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 958888-24-9 | |

| Molecular Formula | C₁₀H₁₂N₄O | |

| Molecular Weight | 204.229 g/mol | |

| Exact Mass | 204.101105 | |

| Density | 1.4±0.1 g/cm³ | |

| Index of Refraction | 1.672 |

Structural Classification in the Realm of Hydrazinecarboxamides

This compound belongs to the broader structural class of hydrazinecarboxamides, which are characterized by the presence of both hydrazine and carboxamide functional groups within their molecular framework. These compounds represent a unique subset of nitrogen-rich heterocycles that combine the nucleophilic properties of hydrazine derivatives with the hydrogen-bonding capabilities and electronic characteristics of carboxamide groups. The structural classification of this compound extends beyond simple functional group identification to encompass its position within the complex hierarchy of indole-containing pharmaceutically relevant molecules.

The hydrazinecarboxamide class demonstrates remarkable structural diversity, with various substitution patterns and molecular architectures possible through modifications of the hydrazine terminus, the carbonyl carbon environment, and the substituents attached to the nitrogen atoms. In the case of this compound, the structural features include a terminal amino group that can participate in hydrogen bonding interactions, a carbonyl group capable of accepting hydrogen bonds, and an extended aromatic system that provides π-π stacking opportunities and hydrophobic interactions.

The indole component of the molecule places this compound within the extensive family of indole derivatives, which encompasses thousands of naturally occurring and synthetic compounds with diverse biological activities. The specific substitution pattern, featuring methylation at the 1-position of the indole ring and hydrazinecarboxamide attachment at the 5-position, creates a unique structural signature that distinguishes this compound from other indole-containing molecules. This substitution pattern influences the electronic distribution throughout the molecule and affects both its chemical reactivity and potential biological interactions.

Comparative analysis with related indole hydrazone derivatives reveals important structural relationships and distinctions. For example, compounds such as 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide share the hydrazinecarboxamide functionality but differ in their indole substitution patterns and the nature of the linkage between the indole and hydrazinecarboxamide groups. These structural variations provide insight into the structure-activity relationships that govern the biological properties of indole-derived hydrazinecarboxamides.

Position of this compound in Medicinal Chemistry

The position of this compound within the landscape of medicinal chemistry reflects the compound's potential as a pharmacologically active molecule and its relationship to established therapeutic agents containing indole or hydrazinecarboxamide structural elements. The compound's molecular architecture incorporates design principles that have proven successful in the development of various therapeutic agents, particularly those targeting biological systems where indole-containing molecules demonstrate significant activity.

Indole-containing compounds have established themselves as privileged scaffolds in medicinal chemistry, with numerous examples of clinically successful drugs featuring indole structural motifs. The incorporation of the hydrazinecarboxamide functionality adds another dimension of pharmacological potential, as hydrazinecarboxamide-containing compounds have demonstrated diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory properties. The combination of these two pharmacologically relevant structural features positions this compound as a compound of significant interest for pharmaceutical research and development.

The compound's structural characteristics align with contemporary approaches to drug design that emphasize the importance of hydrogen bonding capabilities, appropriate molecular weight, and balanced lipophilicity for optimal biological activity. With a molecular weight of 204.229 grams per mole, the compound falls within the range typically associated with good oral bioavailability and cellular penetration. The presence of multiple nitrogen atoms and the hydrazinecarboxamide group provides opportunities for specific protein interactions and target engagement.

Research into related indole hydrazone derivatives has demonstrated significant biological activities, including antibacterial properties against both gram-positive and gram-negative bacteria. These findings suggest that this compound may possess similar biological activities, although specific studies would be required to establish its pharmacological profile. The compound's position in medicinal chemistry is further enhanced by its potential as a lead compound for structural optimization and the development of more potent and selective therapeutic agents.

| Structural Feature | Medicinal Chemistry Relevance | Potential Impact |

|---|---|---|

| Indole scaffold | Privileged structure in drug design | Enhanced biological activity |

| Hydrazinecarboxamide group | Hydrogen bonding and metal coordination | Target specificity |

| Methyl substitution | Modulation of pharmacokinetic properties | Improved bioavailability |

| Molecular weight (204.229) | Optimal range for drug-like properties | Good cellular penetration |

Properties

IUPAC Name |

1-amino-3-(1-methylindol-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-14-5-4-7-6-8(2-3-9(7)14)12-10(15)13-11/h2-6H,11H2,1H3,(H2,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLPFHFACLYDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647864 | |

| Record name | N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958888-24-9 | |

| Record name | N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis generally begins with 1-methyl-1H-indole derivatives, particularly substituted at the 5-position. A common precursor is indole-3-carbaldehyde or its methylated analogues, which undergo alkylation or acylation to introduce necessary functional groups for further transformations.

Formation of Hydrazinecarboxamide Derivatives

The key step involves the reaction of the aldehyde intermediate with hydrazine derivatives to form hydrazone or hydrazinecarboxamide structures:

The aldehyde intermediate is reacted with thiosemicarbazide or hydrazine hydrate in methanol or ethanol with a catalytic amount of acetic acid under reflux conditions (typically 5 hours). This affords compounds such as ethyl 2-(3-((2-carbamoylhydrazono)methyl)-1H-indol-1-yl)acetate and related hydrazinecarboxamide derivatives.

Subsequent treatment of these hydrazones with hydrazine hydrate in ethanol under reflux leads to the formation of 2-((1-(2-hydrazinyl-2-oxoethyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide, a direct precursor to N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide analogues.

Cyclization and Further Functionalization

To enhance biological activity or modify the compound, further cyclization steps are employed:

The hydrazinecarboxamide intermediate is treated with potassium hydroxide (KOH) and carbon disulfide (CS2) in ethanol under reflux to form 1,3,4-oxadiazole derivatives, which are structurally related to the target compound.

Condensation reactions with α-halo substituted ketones in methanol with K2CO3 allow the introduction of various substituents, yielding derivatives with potential enhanced pharmacological properties.

Reaction Conditions Summary

Characterization and Analytical Data

The synthesized compounds, including this compound analogues, were characterized by:

Infrared Spectroscopy (IR): Key absorption bands include NH stretching (~3198 cm⁻¹), aromatic C-H (~3045 cm⁻¹), ester carbonyl (~1755 cm⁻¹), C=N (~1640 cm⁻¹), and C=S (~1170 cm⁻¹) groups.

Nuclear Magnetic Resonance (NMR): ^1H NMR spectra showed characteristic signals for ethyl groups, indole protons, hydrazine NH, and methylene groups attached to nitrogen and carbonyl carbons. For example, triplet at δ 1.33 ppm (CH3), quartet at δ 4.11 ppm (CH2), singlets for N-CH2 and NH protons.

Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 204.229 g/mol for this compound were observed.

Elemental Analysis: Confirmed the molecular formula C10H12N4O with high purity of the final compounds.

Summary of Key Research Findings

The multi-step synthesis starting from indole-3-carbaldehyde derivatives efficiently yields this compound and related compounds with good yields (typically 50-70% in key steps).

The use of mild reaction conditions (room temperature stirring, reflux in ethanol/methanol) and common reagents (K2CO3, hydrazine hydrate, CS2) makes the synthesis accessible and reproducible.

The incorporation of heterocyclic moieties such as 1,3,4-oxadiazole through cyclization enhances the biological activity spectrum, as supported by antimicrobial screening studies.

The detailed spectral data provide reliable confirmation of the target compound structure and purity, essential for further pharmacological evaluation.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

The hydrazinecarboxamide group undergoes condensation with aldehydes or ketones to form hydrazone derivatives. This reaction is typically catalyzed by acidic or basic conditions.

Example Reaction:

Reactant : N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide + substituted aldehyde/ketone

Product : Substituted hydrazone derivatives

Conditions : Ethanol, reflux, catalytic HCl or acetic acid

Key Findings :

-

Hydrazone formation is selective for the hydrazinecarboxamide group, with no observed reactivity at the indole NH .

-

Electron-withdrawing substituents on aldehydes (e.g., nitro groups) enhance reaction rates .

Cyclization Reactions

The compound participates in cyclization reactions to form heterocyclic systems, such as thiadiazoles or pyrazoles, under specific conditions.

Example Reaction:

Reactant : this compound + thioglycolic acid

Product : 1,3,4-Thiadiazole derivative

Conditions : Phosphorus oxychloride (POCl₃), DMF, 80°C

| Cyclization Agent | Product Class | Conditions | Reference |

|---|---|---|---|

| Thiourea | 1,3-Thiazol-2-amine | POCl₃/DMF, reflux | |

| Phenacyl bromide | Thiazolidinone | Ethanol, 12 hr reflux |

Key Findings :

-

Cyclization is facilitated by the nucleophilic nitrogen of the hydrazinecarboxamide group .

-

Thiadiazole derivatives exhibit enhanced antimicrobial activity compared to the parent compound .

Coordination with Metal Ions

The indole nitrogen and hydrazinecarboxamide group act as donor sites for metal coordination, forming complexes with biological relevance.

Example Reaction:

Reactant : this compound + Cu(II) chloride

Product : Square-planar Cu(II) complex

Conditions : Methanol, room temperature

| Metal Salt | Complex Structure | Biological Activity | Reference |

|---|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] | Anticancer (IC₅₀: 8.50 μM) | |

| Ni(NO₃)₂ | Square-planar Ni(II) complex | Catalytic ethylene oligomerization |

Key Findings :

-

Metal complexes show improved DNA-binding affinity and cytotoxicity compared to the ligand .

-

Nickel complexes demonstrate catalytic activity in ethylene oligomerization .

Nucleophilic Substitution

The hydrazinecarboxamide group reacts with electrophiles such as isothiocyanates or acyl chlorides.

Example Reaction:

Reactant : this compound + methyl isothiocyanate

Product : Thiosemicarbazide derivative

Conditions : DMF, 60°C, 6 hr

| Electrophile | Product | Application | Reference |

|---|---|---|---|

| S-Dodecyl isothiosemicarbazide | Amidino-hydrazone | RXFP3 receptor agonism | |

| Ethyl cyanoacetate | Pyrazolone derivative | Antimicrobial agent |

Key Findings :

-

Substitution at the hydrazine nitrogen enhances pharmacological properties, including receptor binding and antimicrobial activity .

Oxidation and Reduction

The indole moiety undergoes electrophilic substitution, while the hydrazine group is susceptible to redox reactions.

Example Reaction:

Reactant : this compound + H₂O₂

Product : Indole-5-quinone derivative

Conditions : Acetic acid, 50°C

| Reagent | Product | Outcome | Reference |

|---|---|---|---|

| H₂O₂ | Oxidized indole derivative | Enhanced ROS generation | |

| NaBH₄ | Reduced hydrazine to amine | Loss of bioactivity |

Key Findings :

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- In vitro assays indicated that the compound exhibited potent anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values in the low micromolar range .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies showed that derivatives of this compound displayed broad-spectrum antibacterial activity against various strains, including:

- Staphylococcus aureus

- Bacillus subtilis

In disk diffusion assays, some derivatives yielded zones of inhibition comparable to standard antibiotics, suggesting their potential as novel antimicrobial agents .

Anti-inflammatory Effects

Indole derivatives, including this compound, have been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Study on Anticancer Activity

A study conducted by Ji et al. synthesized a series of indole derivatives, including this compound, and assessed their anti-cancer activities using MTT assays across various cell lines. The results showed that certain modifications to the indole structure enhanced cytotoxicity significantly compared to unmodified compounds .

Antimicrobial Evaluation

In another investigation, a series of hydrazinecarboxamide derivatives were synthesized and tested for antimicrobial efficacy against multiple pathogens. The results demonstrated that compounds containing the indole moiety exhibited superior activity against Gram-positive bacteria compared to conventional antibiotics .

Future Directions in Research

The ongoing exploration of this compound suggests several promising avenues for future research:

- Development of Targeted Therapies : Given its structural properties, further modification could lead to more effective targeted therapies for cancer treatment.

- Exploration of Mechanisms : Understanding the precise mechanisms through which this compound exerts its biological effects could lead to better drug design strategies.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to its pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Hydrazinecarboxamide Family

A. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

- Structure : Incorporates a benzodioxole, imidazole, and chlorophenyl group, linked via a three-carbon bridge. The (E)-configuration of the imine group was confirmed by X-ray crystallography .

- Synthesis: Prepared via condensation of a ketone precursor with N-(2-chlorophenyl)hydrazinecarboxamide in ethanol under glacial acetic acid catalysis (51% yield) .

- Bioactivity : Designed as an antifungal hybrid, leveraging benzodioxole (antioxidant properties) and imidazole (antifungal activity) pharmacophores .

B. (E)-N′-((1H-Indol-2-yl)methylene)isonicotinohydrazide

- Structure: Features an isonicotinohydrazide group linked to an indole moiety at position 2.

- Synthesis: Mechanochemical methods were employed, emphasizing green chemistry principles .

C. H1: (E)-5-(2-(5-Chloro-2-hydroxybenzylidene)hydrazine-1-carbonyl)-N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

- Structure : Combines a pyrazole ring with hydrazinecarboxamide and chlorinated benzylidene groups.

- Synthesis: Achieved via hydrazide-aldehyde condensation in methanol (94% yield) .

- Application : Targeted against Mycobacterium tuberculosis, highlighting the versatility of hydrazinecarboxamides in infectious disease research .

Key Structural Differences and Implications

Structural Insights :

- Electron-withdrawing groups (e.g., chloro in Compound 4) improve antifungal activity, while methoxy groups (e.g., H1) enhance solubility and target binding .

Biological Activity

N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing upon diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-indole with hydrazine derivatives in the presence of appropriate coupling agents. The resulting compound has been characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming the presence of key functional groups associated with its biological activity.

Anticancer Properties

Recent studies have demonstrated that indole derivatives, including this compound, exhibit significant anticancer activity. For instance:

- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the low micromolar range .

- Mechanism of Action : The anticancer efficacy is attributed to mechanisms such as apoptosis induction via caspase activation and inhibition of cell proliferation. Colony formation assays indicated a marked reduction in colony growth upon treatment with the compound .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | Low micromolar | Apoptosis induction |

| HCT-116 | Sub-micromolar | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : It displayed selective antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the disk diffusion method, revealing effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on MCF-7 cells revealed that treatment led to significant apoptosis as evidenced by increased levels of cleaved PARP and ROS formation. The study utilized flow cytometry to analyze cell cycle distribution, finding that the compound effectively arrested cells in the G2-M phase .

Case Study 2: Antimicrobial Effects

In another investigation, a series of indole derivatives including this compound were tested for antimicrobial activity. Results indicated that certain derivatives exhibited higher antibacterial potency compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide, and how can purity be optimized?

The synthesis of this compound typically involves multi-step reactions starting with Fischer indole synthesis for the indole core, followed by hydrazinecarboxamide functionalization. Key steps include:

- Fischer indole synthesis : Cyclohexanone and phenylhydrazine derivatives react under acidic conditions to form the indole scaffold .

- Hydrazinecarboxamide coupling : The indole intermediate reacts with a carboxamide hydrazine derivative using coupling agents like EDC/HATU in anhydrous solvents (e.g., DMF) .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) ensures ≥95% purity. HPLC and LC-MS validate purity and structural integrity .

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of:

- Spectroscopic techniques : H/C NMR for verifying substituent positions and stereochemistry .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks critical for biological interactions .

- Computational methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties, charge distribution, and reactive sites .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Antifungal/cancer screening : Use broth microdilution assays (e.g., CLSI M38) for antifungal activity or MTT assays on cancer cell lines (IC determination) .

- Enzyme inhibition : Test against targets like dihydropteroate synthase (bacterial) or tyrosine kinases (cancer) via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Analog synthesis : Vary substituents on the indole (e.g., methyl, methoxy) and hydrazinecarboxamide groups .

- Bioactivity profiling : Compare analogs in dose-response assays to identify critical functional groups. For example, replacing the methyl group with bulkier substituents may alter receptor binding .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., fungal CYP51 or human kinases) .

Q. What strategies resolve contradictions in biological data across studies?

- Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature, cell passage number) .

- Metabolic stability testing : Use liver microsome assays to identify if conflicting results arise from compound degradation .

- Orthogonal validation : Confirm activity via alternative methods (e.g., Western blot for protein targets alongside enzymatic assays) .

Q. How can computational modeling guide the optimization of its pharmacokinetic properties?

- ADME prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions. For example, reducing logP (<3) via polar substituents may improve aqueous solubility .

- Metabolite identification : Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites and modify vulnerable sites (e.g., blocking hydroxylation via fluorination) .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

- Cryo-EM/X-ray co-crystallography : Resolve compound-target complexes at atomic resolution .

- Transcriptomics/proteomics : RNA-seq or mass spectrometry identifies downstream pathways affected (e.g., apoptosis markers in treated cancer cells) .

- In vivo imaging : Radiolabel the compound (e.g., F isotope) for PET tracking in animal models .

Methodological Considerations for Data Reproducibility

Q. How to ensure batch-to-batch consistency in synthesis?

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

- Quality control : Enforce strict specifications (e.g., NMR purity >98%, residual solvents <0.1% via GC) .

Q. What are best practices for handling stability issues during storage?

- Storage conditions : Store at -20°C under argon in amber vials to prevent oxidation/hydrolysis .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Critical Analysis of Contradictory Evidence

- Divergent bioactivity reports : May arise from impurities in early synthetic batches or assay interference (e.g., compound aggregation). Re-synthesize using validated protocols and retest .

- Computational vs. experimental binding data : Adjust force fields (e.g., AMBER vs. CHARMM) in docking studies to better match crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.